4,8-dibromo-2,6-naphthyridine
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Overview
Description
4,8-Dibromo-2,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of naphthyridine, which consists of two fused pyridine rings. The presence of bromine atoms at the 4 and 8 positions of the naphthyridine ring system imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the treatment of 2,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical conditions for these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation are typical products of cross-coupling reactions.
Scientific Research Applications
4,8-Dibromo-2,6-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-dibromo-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1,5-naphthyridine
- 2,6-Dibromo-1,5-naphthyridine
- 2,7-Dibromo-1,5-naphthyridine
Uniqueness
Properties
CAS No. |
2613384-41-9 |
---|---|
Molecular Formula |
C8H4Br2N2 |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
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